molecular formula C22H16N6O8 B7496643 N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide

N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide

Cat. No. B7496643
M. Wt: 492.4 g/mol
InChI Key: NAYATRZVOCTHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide, also known as BNPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide exerts its effects by selectively blocking the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons and other excitable cells. By blocking sodium channels, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide can reduce the excitability of cells, which can have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to have a variety of biochemical and physiological effects, including reducing the excitability of neurons, inhibiting the growth and proliferation of cancer cells, and reducing the incidence of drug-induced arrhythmias. These effects are mediated by the selective blocking of voltage-gated sodium channels by N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in lab experiments is its selectivity for sodium channels, which allows for the specific targeting of these channels without affecting other ion channels or receptors. This can be useful for studying the role of sodium channels in various biological processes. However, one limitation of using N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is its relatively low potency compared to other sodium channel blockers, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide, including:
1. Developing more potent and selective sodium channel blockers based on the structure of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.
2. Investigating the role of sodium channels in other biological processes, such as immune function and inflammation.
3. Developing new cancer therapies based on the selective inhibition of sodium channels by N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.
4. Investigating the potential use of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide as a treatment for drug-resistant epilepsy and other neurological disorders.
In conclusion, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selective blocking of voltage-gated sodium channels makes it a useful tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders, cancer, and drug-induced arrhythmias. Further research is needed to fully explore the potential of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in these and other areas.

Synthesis Methods

N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate and 1,3-phenylenediamine. The resulting product is then treated with acetic anhydride to yield N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in high purity.

Scientific Research Applications

N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to selectively block the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. This makes N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide a useful tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.
In pharmacology, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been used as a pharmacological tool to investigate the role of sodium channels in drug-induced arrhythmias, as well as to develop new anti-arrhythmic drugs. In cancer research, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting sodium channels, making it a promising candidate for developing new cancer therapies.

properties

IUPAC Name

1-N',3-N'-bis(3-nitrobenzoyl)benzene-1,3-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O8/c29-19(23-25-21(31)15-6-2-8-17(11-15)27(33)34)13-4-1-5-14(10-13)20(30)24-26-22(32)16-7-3-9-18(12-16)28(35)36/h1-12H,(H,23,29)(H,24,30)(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYATRZVOCTHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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